4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Description
The compound 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative characterized by a 3-phenyl substitution and a 4-(4-fluorophenylsulfonyl) group on the dihydrobenzoxazine scaffold. Benzoxazines are heterocyclic systems with a fused benzene and oxazine ring, known for diverse pharmacological properties, including antimicrobial, antihypertensive, and receptor-modulating activities .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-16-10-12-17(13-11-16)26(23,24)22-18-8-4-5-9-20(18)25-14-19(22)15-6-2-1-3-7-15/h1-13,19H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIPREQGMPHXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a phenyl-substituted aldehyde under acidic or basic conditions to form the benzoxazine ring.
Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity, while the benzoxazine ring may facilitate the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-(4-Methoxyphenylsulfonyl) analog (CAS 338962-42-8): Molecular formula: C21H19NO4S Key differences: The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This may reduce electrophilicity and alter receptor interactions . Synthesis: Similar cyclization and sulfonylation steps, but starting from 4-methoxybenzenesulfonyl chloride .
- 4-(4-Bromophenylsulfonyl) analog (CAS 865657-63-2): Molecular formula: C17H16BrNO5S Key differences: Bromine's steric bulk and polarizability may enhance halogen bonding in biological systems compared to fluorine. However, bromine’s higher molecular weight could reduce solubility .
Compounds lacking the sulfonyl group :
Substituent Variations at Position 3
- 3-Methyl analogs: Example: 6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS data from ).
Pharmacological and Physicochemical Comparisons
Receptor Affinity and Selectivity
- β-Adrenergic receptor modulation: Analogs like 7-(3-tert-butylamino-2-hydroxy)propoxy-N-butyryl-3,4-dihydro-2H-1,4-benzoxazine show 2.5-fold higher β2-receptor affinity than propranolol. The target compound’s 4-fluorophenylsulfonyl group may enhance selectivity for other receptors (e.g., GPIIb/IIIa antagonists) due to its unique electronic profile .
Calcium antagonism :
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- 4-Substituents : Sulfonyl groups are critical for receptor binding and metabolic stability. Fluorine’s electronegativity enhances bioavailability over methoxy or bromine substituents .
- 3-Substituents : Aromatic groups (e.g., phenyl) improve π-π stacking interactions with hydrophobic receptor pockets compared to alkyl chains .
Biological Activity
The compound 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.37 g/mol. The compound features a benzoxazine ring system that is known for its stability and reactivity in various biological contexts.
Antimicrobial Activity
Benzoxazine derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. In vitro studies demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
Research indicates that benzoxazine derivatives possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. A study highlighted the selective inhibition of COX-2 by related compounds, suggesting potential use in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Anticancer Potential
Several studies have explored the anticancer properties of benzoxazines. For example, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Cycle Modulation : It can affect cell cycle progression in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in target cells, contributing to their cytotoxic effects.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of a series of benzoxazines against Candida albicans and Aspergillus niger. The results indicated that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a benzoxazine derivative demonstrated significant reduction in paw edema and inflammatory markers. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of a 3,4-dihydro-2H-1,4-benzoxazine intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). Optimization involves controlling stoichiometry (1:1.2 molar ratio of benzoxazine to sulfonyl chloride) and reaction time (6–8 hours at 60°C) to minimize side products like over-sulfonylation. Purity can be improved via recrystallization from chloroform/petroleum ether (1:2 v/v) .
Q. How should researchers characterize the structural integrity of this compound, particularly the sulfonyl and benzoxazine moieties?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (doublet at δ ~7.8 ppm for aromatic protons) and benzoxazine ring protons (δ ~4.2–4.5 ppm for CH₂ groups).
- FT-IR : Verify sulfonyl S=O stretching vibrations at ~1350–1300 cm⁻¹.
- X-ray crystallography (if crystalline): Resolve bond lengths and dihedral angles to confirm stereoelectronic effects of the sulfonyl group .
Q. What stability considerations are critical for handling this compound in aqueous and oxidative environments?
- Methodological Answer : The sulfonyl group confers hydrolytic stability, but the benzoxazine ring may undergo partial ring-opening in strongly acidic/basic conditions (pH <3 or >10). Store under inert atmosphere at −20°C to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the 4-fluorophenylsulfonyl group on benzoxazine ring reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:
- Electron-withdrawing effects : Sulfonyl groups reduce electron density on the benzoxazine nitrogen, altering nucleophilicity.
- Conformational flexibility : Calculate rotational barriers of the sulfonyl-phenyl bond to assess steric hindrance in catalysis or binding interactions. Compare with experimental NMR coupling constants (e.g., J values for adjacent protons) .
Q. What strategies resolve contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) for this compound?
- Methodological Answer : Discrepancies may arise from:
- Membrane permeability : Use logP measurements (shake-flask method) or Caco-2 cell assays to evaluate bioavailability.
- Metabolic instability : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS.
- Off-target effects : Employ kinome-wide profiling or thermal shift assays to assess selectivity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on the benzoxazine core?
- Methodological Answer : Systematically vary substituents at positions 3 (phenyl) and 4 (sulfonyl) using parallel synthesis. For example:
- Replace 4-fluorophenyl with other electron-deficient aryl groups (e.g., 4-CF₃, 3-NO₂) to enhance sulfonyl electrophilicity.
- Introduce bulky substituents (e.g., tert-butyl) at position 3 to probe steric effects on target binding.
- Evaluate changes via IC₅₀ assays and molecular docking to correlate activity with substituent properties .
Q. What analytical techniques are suitable for detecting trace impurities (<0.1%) in synthesized batches?
- Methodological Answer : Combine:
- UPLC-MS/MS : Detect low-abundance byproducts (e.g., des-fluoro analogs or sulfonic acid derivatives).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed.
- Elemental analysis : Confirm stoichiometric consistency of C, H, N, and S to validate purity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (computational) and experimental (X-ray) bond angles in the benzoxazine ring?
- Methodological Answer : Discrepancies may stem from:
- Crystal packing forces : Compare gas-phase DFT geometries with solid-state X-ray data.
- Solvent effects : Re-optimize computational models using implicit solvation (e.g., PCM model for chloroform).
- Thermal motion : Refine X-ray data with anisotropic displacement parameters to account for dynamic effects .
Experimental Design Considerations
Q. What controls are essential in biological assays to isolate the compound’s mechanism of action?
- Methodological Answer : Include:
- Negative controls : Parent benzoxazine (without sulfonyl group) to differentiate sulfonyl-specific effects.
- Positive controls : Known inhibitors/activators of the target pathway (e.g., kinase inhibitors for enzyme assays).
- Vehicle controls : DMSO or ethanol at equivalent concentrations to rule out solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
